molecular formula C12H6ClF2N3 B8379656 8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine

8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine

Cat. No. B8379656
M. Wt: 265.64 g/mol
InChI Key: BUPXEYHOGPYUCL-UHFFFAOYSA-N
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Patent
US07709468B2

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenyl)ethanone (107.31 g, 442.89 mmol) and 3-chloropyrazin-2-amine (98.00 g, 756.5 mmol) in ACN (800 mL) was stirred at reflux for about 20 h. The reaction mixture was cooled to about 25° C. before the resultant solid was collected. The filtrate solvent was removed in vacuo to yield a brown solid. This filtration was done to negate the bumping associated with the removal of the ACN. The combined solids were then suspended in water (750 mL) and basified, whilst stirring, with 2N NaOH (750 mL). After about 30 min, the product was partitioned between DCM (9×1000 mL) and filtered from the insoluble material to aid extraction process. The organic extracts were combined and stirred with 2.5N HCl (4×750 mL). The organic layer was finally washed with 2.0N NaOH (500 mL) and water (2×500 mL), dried over MgSO4, and filtered through a Florisil® pad (3 inch diameter×3 inch depth) to remove origin material. The Florisil® pad was washed with repeated amounts of solvent until no product was detected by TLC. The organic solvent was removed in vacuo to yield a yellow solid. The solid was suspended in IPA (200 mL) at about 80° C. for about 15 min and then cooled to about 20° C. The solid was collected and washed with ice-cold IPA (2×40 mL), followed by petroleum ether [bp 30-60° C.] (3×80 mL) to remove impurities. The solid was dried in vacuo at about 70° C. overnight to yield the title compound as a yellow powdery solid (69.75 g, 57%): LC/MS (Table 1, Method g) Rt=2.70 min; MS m/z: 266.1 (M+H)+.
Quantity
107.31 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=O.[Cl:13][C:14]1[C:15]([NH2:20])=[N:16][CH:17]=[CH:18][N:19]=1>C(#N)C.CC(O)C>[Cl:13][C:14]1[C:15]2[N:16]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=3[F:12])[N:20]=2)[CH:17]=[CH:18][N:19]=1

Inputs

Step One
Name
Quantity
107.31 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
98 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The filtrate solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
FILTRATION
Type
FILTRATION
Details
This filtration
CUSTOM
Type
CUSTOM
Details
bumping associated with the removal of the ACN
STIRRING
Type
STIRRING
Details
whilst stirring, with 2N NaOH (750 mL)
CUSTOM
Type
CUSTOM
Details
the product was partitioned between DCM (9×1000 mL)
FILTRATION
Type
FILTRATION
Details
filtered from the insoluble material
EXTRACTION
Type
EXTRACTION
Details
extraction process
STIRRING
Type
STIRRING
Details
stirred with 2.5N HCl (4×750 mL)
WASH
Type
WASH
Details
The organic layer was finally washed with 2.0N NaOH (500 mL) and water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a Florisil® pad (3 inch diameter×3 inch depth)
CUSTOM
Type
CUSTOM
Details
to remove origin material
WASH
Type
WASH
Details
The Florisil® pad was washed with repeated amounts of solvent until no product
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 20° C
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ice-cold IPA (2×40 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at about 70° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=C(N2)C2=C(C=C(C=C2)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 69.75 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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